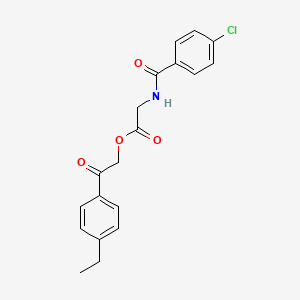
2-(4-CHLORO-2-METHYLPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE
Descripción general
Descripción
2-(4-CHLORO-2-METHYLPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of phenoxyacetamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-2-METHYLPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Phenoxy Group: The starting material, 4-chloro-2-methylphenol, is reacted with chloroacetic acid under basic conditions to form 4-chloro-2-methylphenoxyacetic acid.
Formation of the Oxazole Ring: The oxazole ring is synthesized separately through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The phenoxyacetic acid derivative is then coupled with the oxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-CHLORO-2-METHYLPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-CHLORO-2-METHYLPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
2-(4-Chlorophenoxy)-N-(1,3-oxazol-2-yl)acetamide: A structurally similar compound with a different substitution pattern.
Uniqueness
2-(4-CHLORO-2-METHYLPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE is unique due to the specific combination of a chlorinated phenoxy group and an oxazole ring
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-6-9(13)2-3-10(8)17-7-12(16)14-11-4-5-18-15-11/h2-6H,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPJEZRFQABGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4768566.png)
![2-(4-chloro-2-methylphenoxy)-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4768585.png)


![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4768591.png)
![N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4768597.png)
![2-methyl-N-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B4768603.png)
![methyl 4-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4768604.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide](/img/structure/B4768615.png)

![2-[(3,4-dimethoxyphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4768649.png)
![2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4768652.png)
